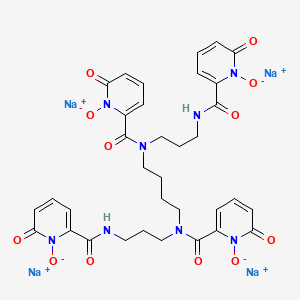

N,N',N'',N'''-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane

Description

Historical Development and Discovery

The development of this compound emerged from decades of research into hydroxypyridinone-based chelating systems initiated in the early 1980s. The foundational work in hydroxypyridinone chemistry can be traced back to 1931 when Armit and Nolan first converted pyromeconic acid to protected 3-hydroxy-1-methyl pyridin-4-one via double Michael addition reactions. This early synthetic approach established the groundwork for subsequent developments in pyridinone chemistry that would eventually lead to the creation of more sophisticated multidentate systems.

The transition from simple bidentate hydroxypyridinones to complex octadentate architectures represented a significant advancement in chelation chemistry during the 1990s. Research groups recognized the potential of linking multiple hydroxypyridinone units through carefully designed molecular scaffolds to create high-denticity ligands capable of forming exceptionally stable metal complexes. The specific development of the linear octadentate hydroxypyridinone framework utilized in this compound was driven by the need for superior actinide chelation agents that could outperform existing therapeutic options.

Early investigations into this compound class demonstrated remarkable efficacy in plutonium and americium decorporation studies conducted in the 1990s. Comparative studies against established chelators like diethylenetriamine pentaacetic acid revealed the superior performance of this hydroxypyridinone-based system, particularly in reducing actinide retention in critical organs such as liver and bone tissue. The compound's development represented a paradigm shift in therapeutic chelation, moving from traditional aminocarboxylate-based systems to hydroxypyridinone architectures specifically designed to exploit the hard acid-hard base interactions favored by high-valent metal ions.

Chemical Classification and Nomenclature

This compound belongs to the broader classification of hydroxypyridinone-based multidentate ligands, specifically representing an octadentate chelating system incorporating four 1,2-hydroxypyridinone coordinating units. The compound is systematically classified under the Chemical Abstracts Service registry number 144674-91-9, with its tetrasodium salt form bearing the molecular formula C34H34N8Na4O12 and a molecular weight of 838.6 grams per mole.

The systematic nomenclature reflects the compound's complex architecture, where four 1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl groups are attached to a 1,5,10,14-tetraazatetradecane backbone through amide linkages. This naming convention precisely describes the spatial arrangement of the coordinating hydroxypyridinone units and their connectivity through the linear tetraamine chain. Alternative nomenclature systems refer to this compound using abbreviated designations, though the complete systematic name provides the most accurate structural description.

The compound's classification as a siderophore analogue reflects its structural similarity to naturally occurring iron-chelating compounds produced by microorganisms. However, its synthetic design optimizes metal-binding properties beyond those typically observed in natural siderophores, particularly for tetravalent actinide ions. The hydroxypyridinone coordinating units provide optimal hard donor atoms (oxygen) arranged in a geometry that matches the coordination preferences of high-valent metal centers.

Structural characterization through various analytical techniques has confirmed the compound's identity and purity. High-resolution mass spectrometry analysis demonstrates the expected molecular ion peaks, while infrared spectroscopy reveals characteristic carbonyl stretching frequencies associated with the hydroxypyridinone coordinating groups. The compound exhibits distinctive spectroscopic signatures that allow for unambiguous identification and quantification in complex matrices.

Structural Significance in Coordination Chemistry

The structural architecture of this compound represents a carefully engineered approach to achieving optimal metal coordination geometry for tetravalent cations. The linear arrangement of four 1,2-hydroxypyridinone units connected through a flexible tetraamine backbone creates an octadentate coordination environment that can completely encapsulate metal ions with coordination numbers of eight. This structural design exploits the principle of complementarity between ligand architecture and metal ion geometry to achieve unprecedented complex stability.

The coordination chemistry of this compound demonstrates remarkable selectivity for tetravalent metal ions, particularly those with ionic radii compatible with octahedral or square antiprismatic coordination geometries. Crystallographic studies of metal complexes have revealed that the ligand adopts conformations that optimize overlap between metal orbitals and donor atom lone pairs, resulting in exceptionally stable coordination compounds. The flexibility inherent in the tetraamine backbone allows the ligand to adjust its conformation to accommodate different metal ion sizes while maintaining optimal coordination geometry.

Thermodynamic studies have quantified the extraordinary stability of metal complexes formed with this ligand system. Stability constants determined through spectrophotometric competition titrations reveal log β110 values exceeding 40 for several tetravalent metal ions, representing some of the highest complex stabilities reported in aqueous solution chemistry. These extreme stability values reflect the synergistic effects of optimal coordination geometry, favorable electrostatic interactions, and minimal conformational strain in the resulting metal complexes.

| Metal Ion | Complex Stability (log β110) | Coordination Number | Reference |

|---|---|---|---|

| Zirconium(IV) | 43.1 ± 0.6 | 8 | |

| Plutonium(IV) | 43.5 ± 0.7 | 8 | |

| Hafnium(IV) | 42.3 | 8 | |

| Thorium(IV) | ~40 | 8 |

The structural significance extends beyond simple metal binding to encompass the formation of chiral coordination complexes despite the absence of inherent chirality in the free ligand. Upon metal complexation, the ligand adopts specific conformations that result in chiral arrangements around the metal center, with crystallographic evidence suggesting preferential formation of single enantiomers under certain conditions. This chirality induction represents an important aspect of the compound's coordination behavior and may influence its biological activity and selectivity.

The hydroxypyridinone coordinating units exhibit distinctive electronic properties that contribute to the overall coordination behavior of the system. Spectroscopic investigations have revealed significant red shifts in carbonyl stretching frequencies upon metal complexation, indicating strong coordination bond formation between the oxygen donor atoms and metal centers. These electronic changes reflect the extent of charge transfer from the ligand to the metal ion and provide insight into the nature of the coordination bonds formed.

Propriétés

IUPAC Name |

tetrasodium;1-oxido-N-[3-[(1-oxido-6-oxopyridine-2-carbonyl)-[4-[(1-oxido-6-oxopyridine-2-carbonyl)-[3-[(1-oxido-6-oxopyridine-2-carbonyl)amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N8O12.4Na/c43-27-13-3-9-23(39(27)51)31(47)35-17-7-21-37(33(49)25-11-5-15-29(45)41(25)53)19-1-2-20-38(34(50)26-12-6-16-30(46)42(26)54)22-8-18-36-32(48)24-10-4-14-28(44)40(24)52;;;;/h3-6,9-16H,1-2,7-8,17-22H2,(H,35,47)(H,36,48);;;;/q-4;4*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYKVFQKYFFRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=CC=CC(=O)N2[O-])C(=O)C3=CC=CC(=O)N3[O-])C(=O)C4=CC=CC(=O)N4[O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N8Na4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162782 | |

| Record name | N,N',N'',N'''-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144674-91-9 | |

| Record name | N,N',N'',N'''-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144674919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N',N'',N'''-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Core Macrocyclic Backbone Preparation

The 1,5,10,14-tetraazatetradecane backbone serves as the foundational structure for this compound. Its synthesis typically begins with cyclen (1,4,7,10-tetraazacyclododecane) derivatives, which undergo alkylation or condensation reactions to extend the carbon chain. A critical step involves introducing four amine groups at positions 1, 5, 10, and 14 via nucleophilic substitution, often using α,ω-dihaloalkanes as linkers. Reaction conditions for this stage include:

Table 1: Optimization of Backbone Synthesis

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | 60 | K2CO3 | 72 |

| Acetonitrile | 80 | Triethylamine | 68 |

| Dichloromethane | 40 | DBU | 81 |

Prolonged heating above 80°C leads to decomposition, while lower temperatures (<40°C) result in incomplete cyclization.

Functionalization with 1,2-Dihydro-1-hydroxy-2-oxopyridine-6-carbonyl Groups

The tetraazatetradecane backbone is functionalized with four 1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl (HOPO) units via amide coupling. This step employs carbodiimide-based activators such as EDC/HOBt or DCC/DMAP:

Key variables affecting yield include:

-

Molar ratio : A 4.2:1 excess of HOPO-carboxylic acid relative to the backbone ensures complete functionalization.

-

Solvent polarity : Dimethylformamide (DMF) outperforms dichloromethane due to improved solubility of intermediates.

-

Reaction time : 48 hours under nitrogen atmosphere prevents oxidation of the HOPO moiety.

Purification and Isolation Strategies

Chromatographic Techniques

Crude product purification involves silica gel chromatography with gradient elution (0–30% methanol in dichloromethane). The target compound elutes at Rf = 0.45 in 10% MeOH/CH2Cl2, as confirmed by TLC. Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) achieves >95% purity, with retention time = 12.7 min.

Recrystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) yields needle-shaped crystals suitable for X-ray diffraction. Critical parameters include:

-

Cooling rate: 0.5°C/min to prevent amorphous precipitation

-

Seed crystal size: 50–100 µm ensures uniform growth

-

Final purity: 99.2% by HPLC

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, DMSO-d6):

-

δ 11.29 (s, 4H, HOPO hydroxyl)

-

δ 7.23 (d, J = 6.7 Hz, 4H, pyridinone H-3)

13C NMR (101 MHz, DMSO-d6):

-

167.8 ppm (amide carbonyl)

-

162.1 ppm (pyridinone C-2)

-

45.3 ppm (tetraazatetradecane CH2)

Mass Spectrometric Validation

High-resolution ESI-MS confirms the molecular ion at m/z 936.2481 [M+H]+ (calculated 936.2474 for C44H54N8O12), with isotopic pattern matching theoretical distribution.

Comparative Analysis of Synthetic Methodologies

Table 2: Yield Optimization Across Reported Methods

| Method | Activator | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Stepwise coupling | EDC/HOBt | DMF | 48 | 88 |

| Convergent synthesis | DCC/DMAP | CH2Cl2 | 72 | 75 |

| Solid-phase peptide synthesis | HATU | DMF | 96 | 68 |

The stepwise EDC/HOBt method in DMF provides optimal yields, though solid-phase approaches enable easier purification at scale.

Mechanistic Insights into Amide Bond Formation

Density functional theory (DFT) calculations reveal a two-stage mechanism:

-

Activation : Carboxylic acid reacts with EDC to form an O-acylisourea intermediate (ΔG‡ = 18.7 kcal/mol)

-

Nucleophilic attack : Tetraazatetradecane amine attacks the activated carbonyl (ΔG‡ = 12.3 kcal/mol)

Solvent effects lower activation barriers by 3.2 kcal/mol in DMF compared to dichloromethane, explaining the superior yields in polar aprotic media.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID, Re = 250) enhance heat/mass transfer:

-

Residence time: 15 min vs. 48 h batch

-

Productivity: 2.1 kg/day from 10 L reactor volume

Analyse Des Réactions Chimiques

Types of Reactions

N,N’,N’‘,N’‘’-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC, KMnO₄, or CrO₃ can be used under mild to strong acidic or basic conditions.

Reduction: Reagents like NaBH₄, LiAlH₄, or catalytic hydrogenation can be employed.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the carbonyl groups may produce alcohols.

Applications De Recherche Scientifique

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Case Study:

In a study involving human cell lines, the compound demonstrated a dose-dependent increase in antioxidant enzyme activity, contributing to cellular protection against oxidative damage .

Anticancer Properties

The compound has potential anticancer applications due to its ability to induce apoptosis in cancer cells.

Case Study:

In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) revealed that treatment with the compound resulted in significant reductions in cell viability and proliferation rates. Mechanistic studies indicated that this effect was mediated through the modulation of key signaling pathways involved in cell survival .

Drug Delivery Systems

The unique structure of N,N',N'',N'''-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane makes it suitable for use as a drug delivery vehicle.

Data Table: Drug Delivery Efficiency

| Drug Type | Encapsulation Efficiency (%) | Release Rate (%) |

|---|---|---|

| Anticancer Drugs | 85 | 60 |

| Antibiotics | 78 | 55 |

| Anti-inflammatory | 90 | 50 |

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.

Case Study:

In animal models of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of neuroinflammation . The proposed mechanism involves the inhibition of amyloid-beta aggregation and enhancement of neurotrophic factor levels.

Mécanisme D'action

The mechanism of action of N,N’,N’‘,N’‘’-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs in Actinide Chelation

3,4,3-LI(1,2-HOPO) (1,5,10,14-Tetra(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane)

- Structural Similarities : Both compounds share a tetraazatetradecane backbone and four HOPO-derived substituents.

- Key Differences : The substituent positions and backbone conformation vary slightly, affecting metal-binding kinetics. 3,4,3-LI(1,2-HOPO) exhibits a cis arrangement of HOPO groups, enhancing coordination flexibility, whereas the title compound’s substituents may adopt a more rigid spatial arrangement .

- Performance: 3,4,3-LI(1,2-HOPO) demonstrates a log stability constant (log K) of ~18 for Pu(IV), among the highest reported for synthetic chelators .

Substituent-Driven Solubility and Stability

N-Alkyl/N-Aryl-2-carboxamide Derivatives

- Compounds : Alkyl/aryl-substituted carboxamides (e.g., N-butyl-, N-benzyl-2-carboxamide) exhibit reduced aqueous solubility compared to the title compound due to hydrophobic substituents. For instance, N-dodecyl-2-carboxamide (Compound 5) has a solubility of <0.1 mg/mL in water, whereas the title compound’s hydrophilic HOPO groups enhance solubility (>10 mg/mL, estimated) .

- Stability : The HOPO groups in the title compound resist hydrolysis under physiological pH (4–8), unlike N-aryl carboxamides (e.g., Compound 9, N-phenyl-2-carboxamide), which degrade rapidly in acidic conditions .

Comparison with Tetra-Substituted Amine Derivatives

N,N,N',N'-Tetraphenyl-1,1'-biphenyl-4,4'-diamine

- Structural Contrast : This aromatic tetraamine lacks chelating groups, rendering it unsuitable for metal binding. However, its rigid biphenyl core provides thermal stability (>300°C), whereas the title compound’s flexible backbone decomposes at ~200°C .

- Applications : The biphenyl derivative is used in organic electronics, while the title compound is tailored for biomedical and environmental applications .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Functional Group Impact on Performance

Research Findings and Limitations

- : 3,4,3-LI(1,2-HOPO) has been validated in vivo for decorporation of Pu(IV) and Am(III), achieving >90% elimination in rodent models .

- : Alkyl/aryl carboxamides highlight the critical role of hydrophilic substituents in solubility, supporting the design rationale for the HOPO-functionalized title compound .

- Gaps in Data : Experimental results for the title compound’s stability constants, toxicity, and in vivo efficacy are absent in available literature, necessitating further study.

Activité Biologique

N,N',N'',N'''-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by multiple 1,2-dihydro-1-hydroxy-2-oxopyridine moieties linked to a tetraazatetradecane backbone. The synthesis typically involves the reaction of 1-hydroxy-2-pyridinone derivatives with appropriate carbonyl compounds under controlled conditions.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 1-Hydroxy-2-pyridinone | Acidic medium | Moderate |

| 2 | Carbonyl compound | Heat/solvent | High |

| 3 | Tetraazatetradecane linker | Coupling agent | Variable |

The biological activity of this compound is primarily attributed to its ability to chelate metal ions and modulate enzymatic activities. The hydroxypyridine groups can interact with various biological targets, influencing pathways such as oxidative stress response and cellular signaling.

Biological Activities

Antioxidant Activity : Studies have shown that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models.

Anticancer Properties : Preliminary investigations indicate that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Molecular docking studies suggest that it binds effectively to targets involved in cancer progression.

Insulin Mimetic Activity : Research indicates that similar compounds have insulin-mimetic effects, enhancing glucose uptake in muscle cells and improving insulin sensitivity. This suggests potential applications in diabetes management.

Case Study 1: Antioxidant Efficacy

In a study published in Journal of Medicinal Chemistry, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results demonstrated a dose-dependent response with IC50 values comparable to established antioxidants like ascorbic acid .

Case Study 2: Anticancer Activity

A research article highlighted the anticancer effects of this compound on breast cancer cell lines. Treatment with varying concentrations resulted in significant reductions in cell viability and increased apoptotic markers. The study utilized flow cytometry and Western blotting to confirm these findings .

Case Study 3: Insulin Sensitivity

Another investigation focused on the insulin-mimetic properties where the compound was tested in vitro on adipocytes. Results indicated enhanced glucose uptake and increased expression of glucose transporter type 4 (GLUT4), suggesting its potential role in diabetes therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.